molecular formula C6H12N3PS B1682881 Thiotepa CAS No. 52-24-4

Thiotepa

Cat. No. B1682881
CAS RN: 52-24-4
M. Wt: 189.22 g/mol
InChI Key: FOCVUCIESVLUNU-UHFFFAOYSA-N
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Description

Thiotepa is an alkylating agent used to prevent graft rejection in stem cell transplantation and to treat a variety of malignancies including certain types of adenocarcinoma and superficial bladder carcinomas . It is a cancer chemotherapeutic member of the alkylating agent group, now in use for over 50 years . It is mostly used to treat breast cancer, ovarian cancer, and bladder cancer .


Synthesis Analysis

Thiotepa has been prepared by the addition of trichlorophosphine sulfide to aziridine and triethylamine . It is also synthesized by the addition of aziridine to phosphorus oxychloride . Thiotepa is synthesized in Japan .


Molecular Structure Analysis

Thiotepa is an organophosphorus compound with the formula (C2H4N)3PS . It is an analog of N, N′, N″ -triethylenephosphoramide (TEPA), which contains tetrahedral phosphorus and is structurally akin to phosphate .


Chemical Reactions Analysis

Thiotepa and its oxo analogue (Tepa) as the major metabolite are trifunctional alkylating agents with a broad spectrum of antitumor activity . In vivo and in vitro studies show alkylation of DNA by Thiotepa and Tepa can follow two pathways . Thiotepa in pathway 2, act as a cell penetrating carrier for aziridine, which is released via hydrolysis .


Physical And Chemical Properties Analysis

Thiotepa is a fine, white, crystalline solid . Its molecular weight is 189.22 g/mol . It is stable at temperatures above 2–8°C, is unstable in acid, and is sensitive to light .

Scientific Research Applications

Anticancer Efficacy and Mechanisms

Thiotepa (N,N',N"-triethylenethiophosphoramide) is recognized for its broad spectrum of antitumor activity, which has led to renewed interest in its use, especially in high-dose regimens for cancer treatment. Despite its long history of use, detailed insights into its pharmacokinetics, metabolism, and the precise mechanisms of its anticancer effects continue to evolve. Thiotepa's ability to alkylate DNA has been a significant focus, with in vivo and in vitro studies exploring its pathways of DNA alkylation. The drug's metabolism has also been investigated, revealing complex pathways involving ring-opening, N-dechloroethylation, and conjugation reactions (Maanen, Smeets, & Beijnen, 2000).

Impact on Cell Proliferation and Cognitive Functions

Research on Thiotepa's long-term effects on hippocampal cell proliferation and memory deficits provides insights into its impact beyond immediate anticancer activity. A study demonstrated that Thiotepa treatment leads to significant reductions in hippocampal cell proliferation, which correlates with memory deficits observed in mice. This finding suggests a potential adverse effect of Thiotepa treatment on cognitive functions, despite its efficacy in cancer treatment (Mondie, Vandergrift, Wilson, Gulinello, & Weber, 2010).

Pharmacogenetics and Therapeutic Drug Monitoring

The pharmacokinetics of Thiotepa and its main metabolite, Tepa, show considerable interpatient variability, which has implications for both efficacy and toxicity. Studies have investigated the effects of polymorphisms in drug-metabolizing enzymes on the pharmacokinetics of Thiotepa and Tepa, revealing significant but generally small effects. These findings underscore the importance of therapeutic drug monitoring and pharmacogenetic testing in optimizing Thiotepa-based therapy for individual patients (Ekhart, Doodeman, Rodenhuis, Smits, Beijnen, & Huitema, 2009).

Role in Stem Cell Transplantation and High-Dose Chemotherapy Regimens

Thiotepa's role in stem cell transplantation, particularly in myeloablative conditioning regimens, has been a significant area of research. Its use in combination with other chemotherapeutic agents, such as cyclophosphamide and busulfan, has been explored for its effectiveness in treating various cancers, including those with central nervous system involvement. Studies have highlighted the importance of dosing strategies and sequence dependency in maximizing the therapeutic potential of Thiotepa while minimizing toxicity (Huitema, Mathôt, Tibben, Rodenhuis, & Beijnen, 2001).

Safety And Hazards

Thiotepa is fatal if swallowed and may cause cancer . It should be handled with personal protective equipment and stored locked up . It is contraindicated in patients with a known hypersensitivity to this preparation .

Future Directions

The global Thiotepa market is anticipated to rise at a considerable rate during the forecast period, between 2024 and 2031 . As of 2022, the global Thiotepa market was estimated at USD million, and it’s anticipated to reach USD million in 2028, with a CAGR during the forecast years .

properties

IUPAC Name

tris(aziridin-1-yl)-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C6H12N3PS/c11-10(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2
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InChI Key

FOCVUCIESVLUNU-UHFFFAOYSA-N
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Canonical SMILES

C1CN1P(=S)(N2CC2)N3CC3
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Molecular Formula

C6H12N3PS
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DSSTOX Substance ID

DTXSID0021339
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Molecular Weight

189.22 g/mol
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Physical Description

Tris(aziridinyl)phosphine sulfide is an odorless white crystalline solid. (NTP, 1992), White odorless solid; [CAMEO], Solid
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Boiling Point

Decomposes at 282 °F (NTP, 1992), 272 °F (decomposes)
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Solubility

>28.4 [ug/mL] (The mean of the results at pH 7.4), 19 g/100 mL at 77 °F (NTP, 1992), In water, 19 g/100 mL at 25 °C, Freely soluble in alcohol, ether, chloroform; soluble in benzene
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Vapor Pressure

0.00845 [mmHg]
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Mechanism of Action

The alkyl group is attached to the guanine base of DNA, at the number 7 nitrogen atom of the imidazole ring. They stop tumor growth by crosslinking guanine nucleobases in DNA double-helix strands, directly attacking DNA. This makes the strands unable to uncoil and separate. As this is necessary in DNA replication, the cells can no longer divide. These drugs act nonspecifically., Thiotepa is a cytotoxic agent of the polyfunctional type, related chemically and pharmacologically to nitrogen mustard. The radiomimetic action of thiotepa is believed to occur through the release of ethylenimine radicals which, like irradiation, disrupt the bonds of DNA. One of the principal bond disruptions is initiated by alkylation of guanine at the N-7 position, which severs the linkage between the purine base and the sugar and liberates alkylated guanines., The megakaryocytopoiesis in rats was studied following a single dose of thio-tepa to determine the mechanisms for the thrombocytopenia and subsequent recovery. The blood platelet number, platelet production (measured by (35)S incorporation into platelets), mean platelet volume, and the number and DNA content of bone marrow megakaryocytes were observed. The blood platelet counts, platelet production, and total megakaryocytes number decreased to low values following the administration of thio-tepa, and stayed low until regeneration started around day 10. The mean platelet volume increased from the normal 6.6 fL to 7.8 fL during the early regeneration days 8-14. The megakaryocytes were divided into four ploidy classes: 2N-4N, 8N, 16N, and 32N-64N. The number of megakaryocytes within all ploidy classes decreased to nearly zero within four days after the injection of thio-tepa. The regeneratin started around day 10 with increasing numbers of 2N-4N and 8N megakaryocytes, while the number of 16N and 32N-64N megakaryocytes increased more than four days later. It is concluded that decreased or blocked influx or progenitor cells into the megakaryocytes compartment is the main reason for thrombocytopenia after exposure to thio-tepa.
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Product Name

Thiotepa

Color/Form

Crystals from pentane or ether, Fine, white, crystalline flakes

CAS RN

52-24-4
Record name TRIS(AZIRIDINYL)PHOSPHINE SULFIDE
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Melting Point

124.7 °F (NTP, 1992), 51.5 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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